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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

Cat. No.: B072959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. The information presented

herein is crucial for the identification, characterization, and quality control of this important

chemical entity in research and development settings. This document outlines key data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

supported by detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for both cis- and trans-1,2-cyclopropanedicarboxylic acid.

cis-1,2-Cyclopropanedicarboxylic Acid
¹H NMR

Chemical Shift (ppm) Multiplicity

~1.4-1.6 m

~2.1-2.3 m

~11.0-12.0 br s
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¹³C NMR

Chemical Shift (ppm) Assignment

~15-17 CH₂ (cyclopropyl)

~23-25 CH (cyclopropyl)

~173-175 COOH

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group Assignment

2500-3300 (broad) O-H stretch (carboxylic acid)

~1700 C=O stretch (carboxylic acid)

~1200-1300 C-O stretch (carboxylic acid)

~800-900 Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z Relative Intensity

85 Major Peak

86

84

trans-1,2-Cyclopropanedicarboxylic Acid
¹H NMR

Chemical Shift (ppm) Multiplicity

~1.5-1.7 m

~1.9-2.1 m

~11.0-12.0 br s
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¹³C NMR

Chemical Shift (ppm) Assignment

~16-18 CH₂ (cyclopropyl)

~21-23 CH (cyclopropyl)

~174-176 COOH

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group Assignment

2500-3300 (broad) O-H stretch (carboxylic acid)

~1700 C=O stretch (carboxylic acid)

~1200-1300 C-O stretch (carboxylic acid)

~800-900 Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z Relative Intensity

84 Major Peak

85

39

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Accurately weigh 5-10 mg of the 1,2-cyclopropanedicarboxylic acid isomer.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent may depend on

the specific information required and the solubility of the sample.

Transfer the solution to a 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Referencing: The residual solvent peak is used as an internal standard.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Referencing: The solvent peak is used as an internal standard.
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Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of the solid 1,2-cyclopropanedicarboxylic acid sample and

100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectrum Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, a derivatization step is typically required for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Derivatization (Silylation):

Accurately weigh approximately 1 mg of the 1,2-cyclopropanedicarboxylic acid sample

into a reaction vial.
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Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 µL of a silylating

agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS).

Seal the vial and heat at 60-70°C for 30-60 minutes.

Cool the sample to room temperature before injection.

2. GC-MS Analysis:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250-280°C.

Oven Temperature Program:

Initial temperature: 60-80°C, hold for 2 minutes.

Ramp: Increase to 280-300°C at a rate of 10-15°C/min.

Final hold: 5-10 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-400.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Correlations and
Workflow
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The following diagrams illustrate the relationship between the spectroscopic data and the

molecular structure, as well as a typical experimental workflow.
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Caption: Correlation between molecular structure and spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Cyclopropanedicarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072959#spectroscopic-data-nmr-ir-mass-spec-of-1-
2-cyclopropanedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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